molecular formula C14H8FN3S3 B2955259 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-62-7

4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2955259
CAS No.: 862974-62-7
M. Wt: 333.42
InChI Key: ASLPEDRXGBAMKR-UHFFFAOYSA-N
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Description

“4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Security Ink Applications :

    • Lu and Xia (2016) discussed the use of a novel V-shaped molecule, closely related to the chemical , in the creation of security inks. This molecule showed potential due to its morphology-dependent fluorochromism in highly contrasting colors, which could be triggered by mechanical force or surrounding pH stimuli (Lu & Xia, 2016).
  • Anticancer Applications :

    • Bradshaw et al. (2002) studied the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which are structurally similar to the chemical . These compounds showed highly selective and potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).
    • Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as potential anticancer agents. They found that various substitutions at specific positions on the benzothiazole scaffold modulated the antitumor property (Osmaniye et al., 2018).
    • Hutchinson et al. (2001) developed a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which were potently cytotoxic against certain human breast cancer cell lines (Hutchinson et al., 2001).
  • Synthesis and Characterization :

    • Manolov, Ivanov, and Bojilov (2021) prepared a derivative of benzo[d]thiazol-2-amine, which provides insight into the synthesis and characterization processes relevant to the chemical (Manolov, Ivanov, & Bojilov, 2021).
    • Kumbhare et al. (2014) synthesized a series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives and evaluated their antimicrobial and anticancer activity (Kumbhare et al., 2014).
  • Fluorescence Chemosensor Applications :

    • Cao et al. (2011) developed a fluorogenic probe with high selectivity towards Pb(II) over other cations tested, using a compound structurally similar to the chemical (Cao et al., 2011).
  • Radioisotope Labeling for Analytical Studies :

    • Yang et al. (2018) synthesized carbon-14 labeled versions of a compound structurally related to the chemical . These labeled compounds can be used as radiotracers in studies of metabolism, residue, and environmental behavior (Yang et al., 2018).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, the future directions of “4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” could be in the development of new drug molecules with lesser side effects .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The mode of action can be influenced by the specific substituents on the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological effects . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets . .

Properties

IUPAC Name

4-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3S3/c15-8-3-1-4-11-12(8)17-14(21-11)18-13-16-9(7-20-13)10-5-2-6-19-10/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLPEDRXGBAMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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